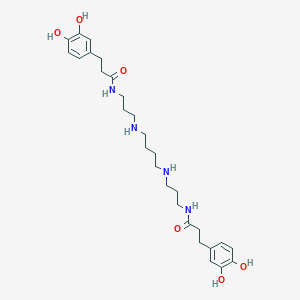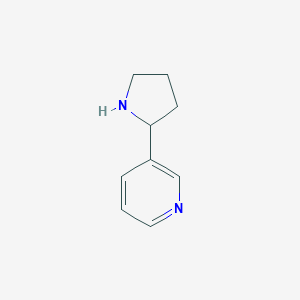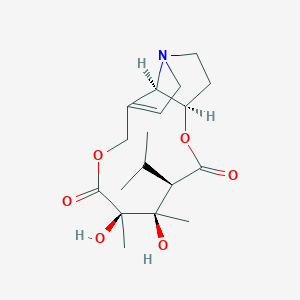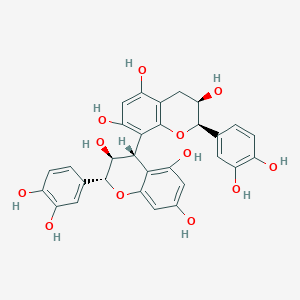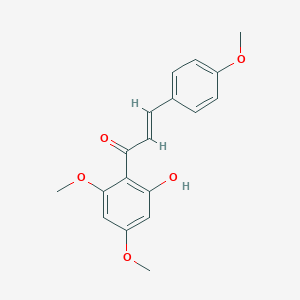
3'-O-Methylcatechin
Overview
Description
3’-O-Methylcatechin is a metabolite of (+)-catechin, a major polyphenol found in various fruits and vegetablesThe molecular structure of 3’-O-Methylcatechin includes a methoxy group at the 3’ position of the catechin molecule .
Mechanism of Action
Target of Action
3’-O-Methylcatechin, a type of O-methylated catechin, primarily targets protein kinases in mast cells . These protein kinases, including Lyn, Syk, and Bruton’s tyrosine kinase, are critical for early activation events in mast cells . Mast cells play a crucial role in the effector phase of IgE-dependent immediate hypersensitivity and allergic diseases .
Mode of Action
3’-O-Methylcatechin interacts with its targets by inhibiting their function. It has been shown to inhibit IgE/Ag-induced activation of mouse mast cells, including histamine release, leukotriene release, and cytokine production and secretion . The compound directly inhibits the protein tyrosine kinases Lyn, Syk, and Bruton’s tyrosine kinase .
Biochemical Pathways
The inhibition of protein kinases by 3’-O-Methylcatechin affects several biochemical pathways. It inhibits the IgE/Ag-induced calcium response, as well as the activation of downstream serine/threonine kinases such as Akt and c-Jun N-terminal kinase . These pathways are involved in mast cell activation and the subsequent release of various agents that elicit allergy-associated pathophysiological changes .
Pharmacokinetics
It is known that o-methylated egcg derivatives, such as 3’-o-methylcatechin, have attracted interest due to their increased bioavailability
Result of Action
The result of 3’-O-Methylcatechin’s action is the inhibition of mast cell-dependent allergic reactions. It has been shown to inhibit these reactions more potently than its nonmethylated form, (-)-epigallocatechin-3-O-gallate . This leads to a decrease in the release of various agents that cause allergy-associated pathophysiological changes .
Action Environment
The action environment of 3’-O-Methylcatechin is primarily within mast cells. It is known that the compound is a metabolite of (+)-catechin, a major polyphenol found in several fruits and vegetables , suggesting that dietary and other environmental factors could potentially influence its levels and activity
Biochemical Analysis
Biochemical Properties
3’-O-Methylcatechin interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of (+)-catechin, a major polyphenol found in several fruits and vegetables . The nature of these interactions often involves the catechol and resorcinol groups present in the structure of 3’-O-Methylcatechin .
Cellular Effects
3’-O-Methylcatechin has been found to have significant effects on various types of cells and cellular processes. For instance, O-methylated catechins from tea leaves have been shown to inhibit multiple protein kinases in mast cells, which are involved in allergic reactions . Additionally, due to their antioxidant properties, catechins like 3’-O-Methylcatechin may be beneficial in preventing and protecting against diseases caused by oxidative stress .
Molecular Mechanism
At the molecular level, 3’-O-Methylcatechin exerts its effects through various mechanisms. For example, it can directly inhibit protein tyrosine kinases, which are critical for early activation events in cells . Furthermore, catechins like 3’-O-Methylcatechin can act as reactive oxygen species (ROS) scavengers and metal ion chelators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-O-Methylcatechin can change over time. For instance, in a study involving rats, the induction of hepatitis did not affect the fast clearance of unchanged 3’-O-Methylcatechin from plasma, but plasma clearance of the metabolites was reduced .
Metabolic Pathways
3’-O-Methylcatechin is involved in various metabolic pathways. It is a metabolite of (+)-catechin and undergoes methylation or glucuronidation . Detailed information on the specific metabolic pathways involving 3’-O-Methylcatechin is currently limited.
Transport and Distribution
The transport and distribution of 3’-O-Methylcatechin within cells and tissues are crucial aspects of its biochemical profile. A study on catechin metabolism in rats suggests that catechin is metabolized both in the small intestine and liver, indicating potential sites of 3’-O-Methylcatechin transport and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-O-Methylcatechin can be synthesized through the methylation of (+)-catechin. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of 3’-O-Methylcatechin involves the extraction of catechins from natural sources like green tea, followed by chemical modification. The extracted catechins are subjected to methylation reactions under controlled conditions to produce 3’-O-Methylcatechin .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Methylcatechin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated catechins.
Scientific Research Applications
3’-O-Methylcatechin has numerous applications in scientific research:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the development of natural antioxidants for food and cosmetic products
Comparison with Similar Compounds
(+)-Catechin: The parent compound of 3’-O-Methylcatechin, found in many fruits and vegetables.
(-)-Epicatechin: A stereoisomer of catechin with similar antioxidant properties.
Epigallocatechin gallate: A catechin derivative with potent antioxidant activity, commonly found in green tea.
Uniqueness of 3’-O-Methylcatechin: 3’-O-Methylcatechin is unique due to the presence of a methoxy group at the 3’ position, which enhances its stability and bioavailability compared to its parent compound, (+)-catechin. This modification also influences its interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHJXXLBWQXMRO-XJKSGUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559036 | |
| Record name | (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60383-97-3 | |
| Record name | (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3'-O-Methylcatechin formed in the body, and what are the implications for bioavailability?
A: this compound is a methylated metabolite of catechin, primarily formed through the action of the enzyme catechol-O-methyltransferase (COMT). [] While catechin itself is absorbed and detectable in plasma shortly after consumption of foods like red wine, it exists almost exclusively as metabolites, with this compound being a significant component. [] This highlights the importance of considering metabolites when assessing the biological activity and potential health benefits of flavonoids like catechin.
Q2: Does food processing affect the bioavailability of catechin and its metabolites, including this compound?
A: Yes, food processing can significantly impact bioavailability. Research shows that extrusion of sorghum, a grain rich in catechins and procyanidins, leads to increased plasma levels of catechin, this compound, and total catechins compared to non-extruded sorghum. [, ] This increased bioavailability is attributed to the depolymerization of procyanidin polymers into smaller units, including catechin, during the extrusion process, making them more readily absorbed. []
Q3: How does the dietary intake of sorghum bran, a source of procyanidins, affect the excretion of this compound?
A: Studies in rats demonstrate that a diet supplemented with sorghum bran, rich in procyanidins, leads to a dose-dependent increase in the urinary excretion of both catechin and this compound. [] This suggests that procyanidins are metabolized in the gut, releasing catechin which is then further metabolized into this compound and excreted.
Q4: Were procyanidin dimers detected in plasma or urine in the studies investigating the bioavailability of sorghum procyanidins?
A: Interestingly, despite the presence of procyanidin dimers in the sorghum tested, these were not detected in the plasma or urine of pigs in the study. [] This suggests that dimers might be further metabolized in the gut or might not be absorbed in their dimeric form. This highlights the complex metabolic fate of procyanidins and the need for further research to fully elucidate their absorption and metabolism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


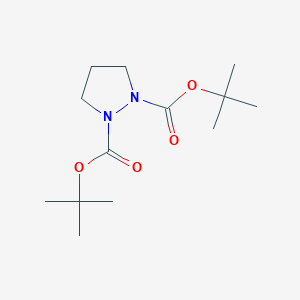
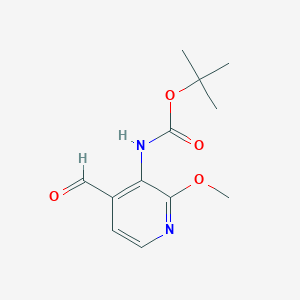
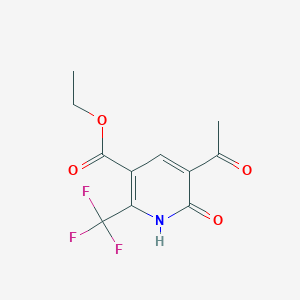
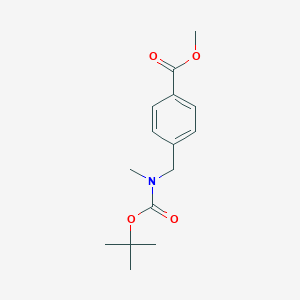

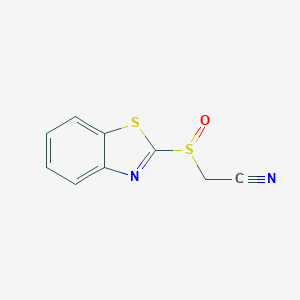

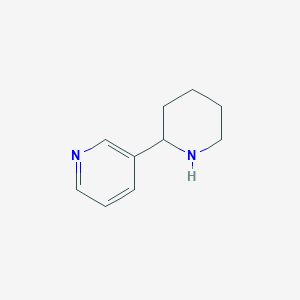
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)
